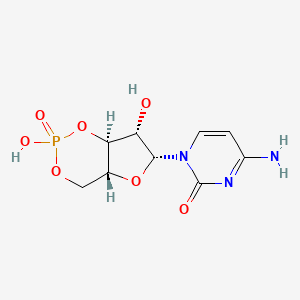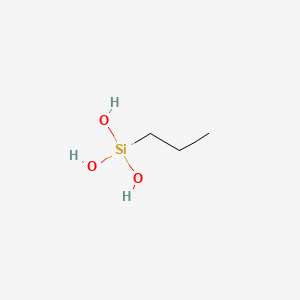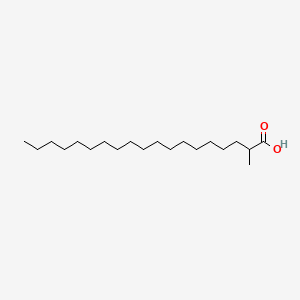
Diethyl 4-ethylbenzene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 4-ethylbenzene-1,2-dicarboxylate is an organic compound with the molecular formula C14H18O4. It is a diester derived from benzene-1,2-dicarboxylic acid, where the carboxyl groups are esterified with ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 4-ethylbenzene-1,2-dicarboxylate typically involves the esterification of 4-ethylbenzene-1,2-dicarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
4-ethylbenzene-1,2-dicarboxylic acid+2ethanolH2SO4diethyl 4-ethylbenzene-1,2-dicarboxylate+2water
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time. The use of catalysts such as p-toluenesulfonic acid can also enhance the reaction efficiency.
化学反応の分析
Types of Reactions: Diethyl 4-ethylbenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products:
Oxidation: 4-ethylbenzene-1,2-dicarboxylic acid.
Reduction: Diethyl 4-ethylbenzene-1,2-dicarbinol.
Substitution: Various halogenated derivatives depending on the substituent used.
科学的研究の応用
Diethyl 4-ethylbenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
作用機序
The mechanism of action of diethyl 4-ethylbenzene-1,2-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Diethyl phthalate: Another diester of benzene-1,2-dicarboxylic acid, commonly used as a plasticizer.
Dimethyl 4-ethylbenzene-1,2-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 4-methylbenzene-1,2-dicarboxylate: Similar structure but with a methyl group on the benzene ring.
Uniqueness: Diethyl 4-ethylbenzene-1,2-dicarboxylate is unique due to the presence of the ethyl group on the benzene ring, which can influence its chemical reactivity and physical properties
特性
CAS番号 |
35081-14-2 |
|---|---|
分子式 |
C14H18O4 |
分子量 |
250.29 g/mol |
IUPAC名 |
diethyl 4-ethylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H18O4/c1-4-10-7-8-11(13(15)17-5-2)12(9-10)14(16)18-6-3/h7-9H,4-6H2,1-3H3 |
InChIキー |
KJRGCOQCHLMKGZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)C(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)](/img/structure/B14675352.png)



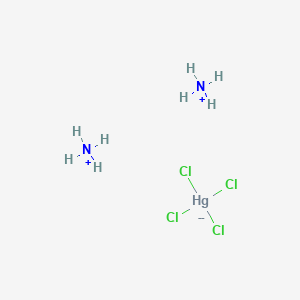

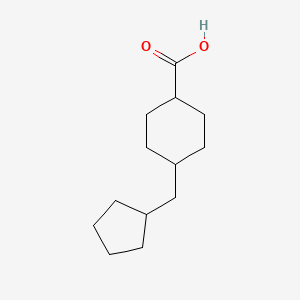
![Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]-](/img/structure/B14675412.png)
